molecular formula C9H10FNO B8173947 2-(4-Fluorophenyl)propanamide

2-(4-Fluorophenyl)propanamide

Cat. No.: B8173947
M. Wt: 167.18 g/mol
InChI Key: GGXVVYDASQNSSG-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)propanamide is a fluorinated aromatic compound characterized by a propanamide backbone substituted with a 4-fluorophenyl group. This structure confers unique physicochemical properties, such as enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a versatile scaffold in medicinal chemistry and drug design . The fluorine atom at the para position of the phenyl ring improves electronic and steric interactions with biological targets, often enhancing binding affinity .

Properties

IUPAC Name

2-(4-fluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXVVYDASQNSSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)propanamide typically involves the reaction of 4-fluoroaniline with propionyl chloride in the presence of a base such as pyridine. The reaction proceeds via an acylation mechanism, resulting in the formation of the desired amide product.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale reactions. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Fluorophenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic aromatic substitution using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: 4-Fluorobenzoic acid.

    Reduction: 2-(4-Fluorophenyl)propanamine.

    Substitution: Various substituted phenylpropanamides depending on the nucleophile used.

Scientific Research Applications

2-(4-Fluorophenyl)propanamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)propanamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect.

Comparison with Similar Compounds

Key Observations :

  • Biphenyl and chromen groups () introduce extended π-systems, enhancing interactions with hydrophobic enzyme pockets .
  • Thiourea derivatives () exhibit anti-inflammatory activity, suggesting that the propanamide core can be modified to target diverse pathways .

Anti-Inflammatory Activity

  • Thiourea derivative () : Demonstrated significant anti-inflammatory effects in vitro, attributed to the 6-methoxynaphthalen-2-yl group, which mimics cyclooxygenase (COX) inhibitors like naproxen .

Antimicrobial Activity

  • Pseudomonas inhibitors (): Compounds 27i–27m showed varying inhibitory potencies against Pseudomonas aeruginosa. The cyclopropyl analog (27i) achieved 52% inhibition at 10 µM, while the pentyl derivative (27j) had reduced efficacy (32%), likely due to increased hydrophobicity disrupting membrane penetration .

Enzyme Targeting

  • Tetrazole-containing analog () : The tetrazole group acts as a carboxylic acid bioisostere, enabling interactions with zinc-dependent enzymes while improving metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Fluorophenyl)propanamide
Reactant of Route 2
Reactant of Route 2
2-(4-Fluorophenyl)propanamide

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